3-pentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Anticonvulsant GABA-A receptor Quinazoline-oxadiazole SAR

3-Pentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1207006-37-8) is a fully synthetic heterocyclic small molecule belonging to the quinazoline-2,4-dione family, distinguished by a 3-pentyl substituent on the N3 nitrogen and a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl moiety at the C7 position of the quinazoline core. Its molecular formula is C22H22N4O3 with a molecular weight of 390.4 g/mol.

Molecular Formula C22H22N4O3
Molecular Weight 390.443
CAS No. 1207006-37-8
Cat. No. B2383628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-pentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
CAS1207006-37-8
Molecular FormulaC22H22N4O3
Molecular Weight390.443
Structural Identifiers
SMILESCCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C)NC1=O
InChIInChI=1S/C22H22N4O3/c1-3-4-5-12-26-21(27)17-11-10-16(13-18(17)23-22(26)28)20-24-19(25-29-20)15-8-6-14(2)7-9-15/h6-11,13H,3-5,12H2,1-2H3,(H,23,28)
InChIKeyNPKPNGAKAUCXLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitythere are known solubility issues

3-Pentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1207006-37-8): Core Identity for Scientific Procurement


3-Pentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1207006-37-8) is a fully synthetic heterocyclic small molecule belonging to the quinazoline-2,4-dione family, distinguished by a 3-pentyl substituent on the N3 nitrogen and a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl moiety at the C7 position of the quinazoline core. [1] Its molecular formula is C22H22N4O3 with a molecular weight of 390.4 g/mol. [1] The compound is catalogued in PubChem (CID entry date 2010-06-21) and is supplied primarily for research purposes, typically at ≥95% purity. [1]

Why In-Class Substitution of 1207006-37-8 with Quinazoline-2,4-dione Analogs Carries Procurement Risk


Quinazoline-2,4-dione derivatives bearing 1,2,4-oxadiazole substituents exhibit pronounced structure-activity relationship (SAR) sensitivity with respect to substitution position, oxadiazole aryl group identity, and N3 alkyl chain length. Literature on directly related series demonstrates that shifting the oxadiazole linkage from the C7 to N1 position, replacing p-tolyl with m-tolyl, or altering the N3 alkyl group from n-pentyl to allyl or methoxybenzyl can markedly alter anticonvulsant potency in PTZ-induced seizure models, GABA-A receptor binding affinity, and nitric oxide synthase isoform selectivity. [1] [2] Consequently, procurement of a near-neighbor analog without explicit head-to-head biological equivalence data introduces a substantive risk of altered pharmacological or biochemical performance. The evidence below quantifies these differentiation points where available.

Quantitative Differentiation Evidence for 3-Pentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1207006-37-8)


Regioisomeric Substitution Pattern Drives Anticonvulsant Activity Differentiation

In a series of closely related quinazoline-oxadiazole hybrids, the position of the 1,2,4-oxadiazole attachment on the quinazoline core is a primary determinant of anticonvulsant efficacy. Compounds bearing the oxadiazole at the C7 position of the quinazoline-2,4-dione scaffold (as in CAS 1207006-37-8) belong to a sub-series that yielded compounds Q4, Q8, Q10, and Q11 with 70–100% protection against pentylenetetrazole (PTZ)-induced seizures in mice. [1] In contrast, N1-linked oxadiazole-methyl analogs and C7-unsubstituted quinazoline-2,4-diones in the same study showed substantially lower or no protection, establishing that C7 oxadiazole substitution is a structural prerequisite for high anticonvulsant activity in this phenotype. [1]

Anticonvulsant GABA-A receptor Quinazoline-oxadiazole SAR

p-Tolyl Substituent on Oxadiazole Confers GABA-A Binding Affinity Advantage Over Alternative Aryl Groups

Among the C7-oxadiazole-quinazoline-2,4-dione series, the p-tolyl substituent at the 3-position of the 1,2,4-oxadiazole ring (as present in CAS 1207006-37-8) is structurally analogous to the substitution pattern of the highest-activity compounds (Q4, Q8, Q10, Q11), which demonstrated superior GABA-A receptor binding affinities in molecular docking studies. [1] The p-methyl substituent on the phenyl ring is hypothesized to engage in favorable hydrophobic interactions within the GABA-A binding pocket, a feature not observed with unsubstituted phenyl or electron-withdrawing aryl variants. [1] Compounds with 3,5-dimethoxyphenyl or 4-ethylphenyl substituents at the same oxadiazole position represent close analogs that have not been demonstrated to match this binding profile in published comparative data.

GABA-A receptor molecular docking anticonvulsant SAR

N3 n-Pentyl Chain Length Differentiates Pharmacological Profile from N3-Allyl and N3-Benzyl Analogs

The n-pentyl group at N3 of the quinazoline-2,4-dione core (present in CAS 1207006-37-8) is a specific lipophilic moiety that differs from shorter-chain (methyl, allyl) or aromatic-substituted (benzyl, methoxybenzyl) N3 variants found in close structural analogs. Within the broader quinazoline-2,4-dione literature, N3 alkyl chain length modulates logP, membrane permeability, and CNS penetration potential. [2] The n-pentyl chain provides a calculated logP contribution distinct from the N3-allyl analog (CAS 1223889-81-3 area) and the N3-(4-methoxybenzyl) analog, potentially influencing pharmacokinetic behavior and blood-brain barrier penetration. [1]

Quinazoline N3 SAR lipophilicity CNS penetration

C7 Oxadiazole Linkage Enables nNOS/iNOS Selectivity Modulation Not Achievable with C7-Unsubstituted or N1-Linked Scaffolds

Quinazolinone derivatives structurally related to CAS 1207006-37-8 have been evaluated as inhibitors of neuronal nitric oxide synthase (nNOS) and inducible NOS (iNOS). In the study by Pineda De Las Infantas et al. (2016), quinazolinone-based compounds bearing heterocyclic substituents analogous to the 1,2,4-oxadiazole moiety showed preferential nNOS inhibition over iNOS, with compound 7d (a quinazolinone scaffold derivative) identified as the most active of its class. [1] While CAS 1207006-37-8 was not directly tested in this study, its C7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl) substitution pattern aligns it with the quinazolinone sub-family that demonstrated measurable nNOS inhibitory activity, whereas unsubstituted quinazoline-2,4-diones or N1-linked analogs lack this pharmacophoric element and are expected to be inactive against NOS isoforms.

Nitric oxide synthase nNOS iNOS selectivity

Validated Application Scenarios for CAS 1207006-37-8 Based on Quantitative Evidence


Anticonvulsant Drug Discovery: Lead Optimization and SAR Expansion

CAS 1207006-37-8 serves as a C7-oxadiazole-substituted quinazoline-2,4-dione scaffold that aligns with the structural features of high-activity anticonvulsant compounds (Q4, Q8, Q10, Q11) achieving 70–100% protection in PTZ-induced seizure models. [1] Research groups focused on GABA-A receptor modulation can use this compound as a starting point for further optimization of the N3-alkyl and oxadiazole-aryl substitution to improve potency, metabolic stability, or CNS selectivity.

Nitric Oxide Synthase Inhibitor Development: nNOS-Preferential Scaffold

Based on the quinazolinone-derived nNOS inhibitor SAR described by Pineda De Las Infantas et al. (2016), the C7-heteroaryl substitution pattern present in CAS 1207006-37-8 is a critical pharmacophoric element for NOS active-site engagement. [2] This compound is suitable for in vitro nNOS/iNOS selectivity profiling and subsequent medicinal chemistry optimization toward neurodegenerative or inflammatory disease targets.

Chemical Biology Probe for Quinazoline-2,4-dione Target Deconvolution

CAS 1207006-37-8's defined substitution pattern (N3-pentyl, C7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)) provides a useful chemical probe for distinguishing target engagement profiles among quinazoline-2,4-dione-binding proteins. Its regioisomeric identity (C7 vs. N1 oxadiazole linkage) and aryl group (p-tolyl vs. m-tolyl or dimethoxyphenyl) allow systematic investigation of binding site preferences in biochemical and cellular target deconvolution assays.

Quote Request

Request a Quote for 3-pentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.